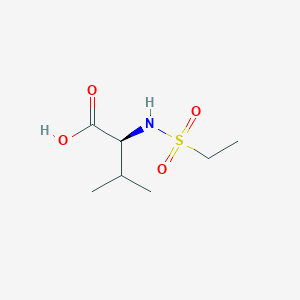

N-ethylsulfonyl-L-valine

説明

N-Ethylsulfonyl-L-valine is a modified amino acid derivative featuring an ethylsulfonyl (-SO₂-C₂H₅) group attached to the α-amino group of L-valine.

特性

CAS番号 |

174602-63-2 |

|---|---|

分子式 |

C7H15NO4S |

分子量 |

209.27 g/mol |

IUPAC名 |

(2S)-2-(ethylsulfonylamino)-3-methylbutanoic acid |

InChI |

InChI=1S/C7H15NO4S/c1-4-13(11,12)8-6(5(2)3)7(9)10/h5-6,8H,4H2,1-3H3,(H,9,10)/t6-/m0/s1 |

InChIキー |

KFGUHWIFCVPAPL-LURJTMIESA-N |

異性体SMILES |

CCS(=O)(=O)N[C@@H](C(C)C)C(=O)O |

正規SMILES |

CCS(=O)(=O)NC(C(C)C)C(=O)O |

製品の起源 |

United States |

類似化合物との比較

N-Glycyl-L-Valine (Glycylvaline)

- Structure : Glycyl group (-NH-CH₂-COOH) attached to L-valine.

- Molecular Formula : C₇H₁₄N₂O₃ .

- Molecular Weight : 174.20 g/mol .

- Key Properties :

- Forms dipeptides, enhancing water solubility due to the glycyl group’s polarity.

- Used in peptide synthesis and biochemical studies.

- Comparison : Unlike the sulfonyl group in N-ethylsulfonyl-L-valine, the glycyl group lacks sulfur and introduces a peptide bond, favoring hydrogen bonding and enzymatic interactions .

N-Ethoxycarbonyl-α-Methyl-L-Valine

- Structure : Ethoxycarbonyl (-O-CO-O-C₂H₅) and α-methyl (-CH₃) modifications.

- Molecular Formula: C₉H₁₇NO₄ .

- Molecular Weight : 203.24 g/mol .

- Key Properties: The ethoxycarbonyl group acts as a protecting group in organic synthesis, enhancing stability during reactions.

- Comparison : The ethylsulfonyl group in N-ethylsulfonyl-L-valine is more electronegative and polar than ethoxycarbonyl, which may alter solubility and reactivity .

N-Acetyl-L-Valine

- Structure : Acetyl (-CO-CH₃) group attached to L-valine.

- Molecular Formula: C₇H₁₃NO₃ (inferred).

- Molecular Weight : ~159.18 g/mol (calculated).

- Key Properties: Acetylation is common in protein post-translational modifications. Improves membrane permeability due to reduced polarity compared to free amino acids.

- Comparison : The acetyl group is smaller and less polar than ethylsulfonyl, leading to differences in pharmacokinetics and intermolecular interactions .

Valacyclovir Related Compound D

- Structure : Contains an N-ethyl-L-valinate ester group.

- Molecular Formula : C₁₅H₂₄N₆O₄ .

- Molecular Weight : 352.39 g/mol .

- Key Properties :

- The ethyl ester enhances lipophilicity, improving oral bioavailability.

- Used as a reference standard in antiviral drug quality control.

- Comparison : The ethyl ester group in this compound differs functionally from ethylsulfonyl, as esters are hydrolytically labile, whereas sulfonyl groups are more stable and acidic .

N-L-Alanyl-L-Valine

- Structure : Dipeptide of alanine and valine.

- Molecular Formula : C₈H₁₆N₂O₃ .

- Molecular Weight : 188.22 g/mol .

- Key Properties :

- Exhibits typical peptide characteristics, such as zwitterionic behavior in solution.

- Used in nutritional and enzymatic studies.

- Comparison : Unlike N-ethylsulfonyl-L-valine, this compound lacks a synthetic substituent and retains natural peptide bonding, limiting its utility in targeted chemical modifications .

Research Implications and Limitations

The ethylsulfonyl group in N-ethylsulfonyl-L-valine likely confers unique properties, such as increased acidity (due to sulfonyl’s electron-withdrawing nature) and enhanced stability compared to esters or amides. However, the absence of direct experimental data in the provided evidence necessitates caution. Further studies on synthesis, crystallography, and bioactivity are required to validate these hypotheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。